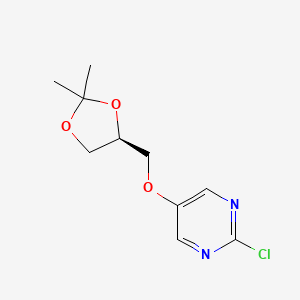
3-Fluoro-5-isopropyl-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-isopropyl-benzylamine is an organic compound that belongs to the class of substituted benzylamines It features a benzene ring substituted with a fluorine atom at the 3-position and an isopropyl group at the 5-position, along with a benzylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isopropyl-benzylamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoro-5-isopropyl-benzyl chloride with ammonia or an amine source under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of a precursor compound, such as 3-fluoro-5-isopropyl-benzonitrile, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for the selective reduction of the nitrile group to the corresponding amine.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isopropyl-benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium iodide (NaI) in polar solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzylamines with different functional groups.
Scientific Research Applications
3-Fluoro-5-isopropyl-benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isopropyl-benzylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine and isopropyl substituents can influence its reactivity and binding affinity to target molecules, potentially affecting biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Isopropylbenzylamine: Similar structure but lacks the fluorine atom.
3-Fluoro-benzylamine: Similar structure but lacks the isopropyl group.
5-Isopropyl-benzylamine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-5-isopropyl-benzylamine is unique due to the presence of both the fluorine atom and the isopropyl group on the benzene ring
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(3-fluoro-5-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C10H14FN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
ANXHHSLBCWQAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)




![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)






